Cas no 1416342-61-4 (2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester)

2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester 化学的及び物理的性質
名前と識別子
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- 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester
- 1H-Benzimidazole-6-carboxylic acid, 2-(4-fluorophenyl)-, propyl ester
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- インチ: 1S/C17H15FN2O2/c1-2-9-22-17(21)12-5-8-14-15(10-12)20-16(19-14)11-3-6-13(18)7-4-11/h3-8,10H,2,9H2,1H3,(H,19,20)
- InChIKey: YUUGLKLIVSVHNP-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(F)C=C2)NC2=CC(C(OCCC)=O)=CC=C2N=1
2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM503191-1g |
Propyl2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate |
1416342-61-4 | 97% | 1g |
$110 | 2023-02-02 | |
Chemenu | CM503191-5g |
Propyl2-(4-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate |
1416342-61-4 | 97% | 5g |
$295 | 2023-02-02 |
2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester 関連文献
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl esterに関する追加情報
Recent Advances in the Study of 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester (CAS: 1416342-61-4)
The compound 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester (CAS: 1416342-61-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This benzimidazole derivative is characterized by its unique structural features, including a fluorophenyl group and a propyl ester moiety, which contribute to its biological activity and pharmacokinetic properties. Recent studies have explored its role as a modulator of various biological targets, particularly in the context of inflammation and oncology.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The researchers synthesized a series of derivatives, including 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester, and evaluated their COX-2 selectivity. The results demonstrated that this compound exhibited a 50% inhibitory concentration (IC50) of 0.8 μM for COX-2, with minimal activity against COX-1, suggesting its potential as a selective anti-inflammatory agent.
In the field of oncology, a preclinical study conducted by a research team at the University of Cambridge (2024) explored the compound's ability to induce apoptosis in cancer cell lines. The study utilized molecular docking simulations to predict interactions between the compound and Bcl-2 family proteins, which are critical regulators of apoptosis. Experimental validation showed that 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester disrupted the Bcl-2/Bax protein complex, leading to cytochrome c release and subsequent activation of caspase-3 in HeLa cells. These findings position the compound as a promising candidate for further development in cancer therapy.
From a pharmacokinetic perspective, recent investigations have focused on optimizing the bioavailability of this benzimidazole derivative. A 2024 publication in European Journal of Pharmaceutical Sciences reported that the propyl ester modification significantly enhanced the compound's membrane permeability compared to its carboxylic acid counterpart. In vivo studies in rodent models demonstrated a 3.2-fold increase in oral bioavailability, with a plasma half-life of approximately 4.5 hours, making it suitable for oral administration in potential therapeutic applications.
The synthetic routes to 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester have also seen recent advancements. A novel catalytic system employing palladium nanoparticles supported on graphene oxide was reported to improve the yield of the key coupling step from 65% to 89% (Nature Communications Chemistry, 2023). This methodological improvement addresses previous challenges in large-scale synthesis, facilitating further pharmacological evaluation of the compound.
Looking forward, the compound's unique chemical structure and demonstrated biological activities suggest multiple directions for future research. Current investigations are exploring its potential as a dual-acting agent targeting both inflammatory pathways and tumor microenvironments. Additionally, structure-activity relationship (SAR) studies are underway to optimize its therapeutic index while minimizing potential off-target effects. The growing body of research on 2-(4-Fluoro-phenyl)-3H-benzoimidazole-5-carboxylic acid propyl ester underscores its importance as a valuable chemical probe and potential therapeutic candidate in the chemical biology and pharmaceutical research landscape.
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